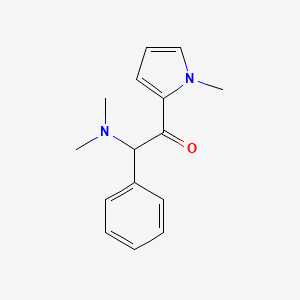
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one is a complex organic compound that features a dimethylamino group, a pyrrole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with dimethylamine and a phenyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, may be employed to isolate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of biological pathways and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)-1-(1H-pyrrol-2-yl)-2-phenylethan-1-one: Lacks the methyl group on the pyrrole ring.
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The combination of the pyrrole and phenyl groups also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
143213-60-9 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(1-methylpyrrol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H18N2O/c1-16(2)14(12-8-5-4-6-9-12)15(18)13-10-7-11-17(13)3/h4-11,14H,1-3H3 |
Clave InChI |
VINSFEYLDCOKEU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(=O)C(C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


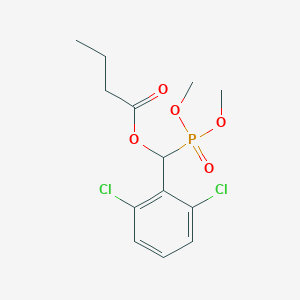
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
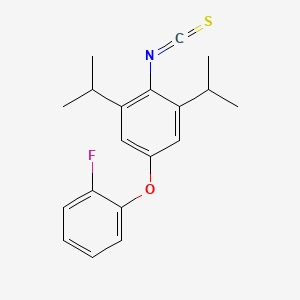
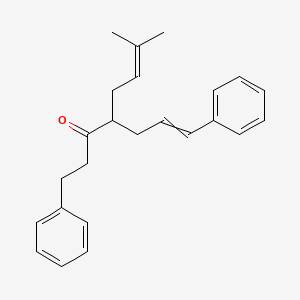
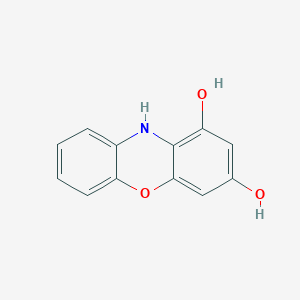
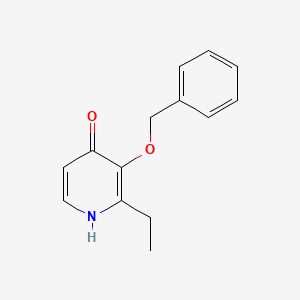
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)

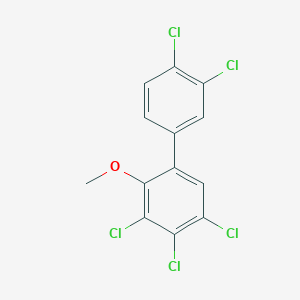



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
